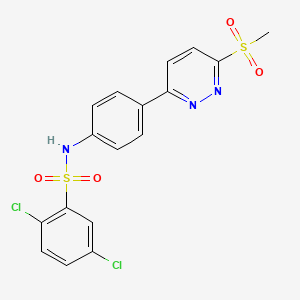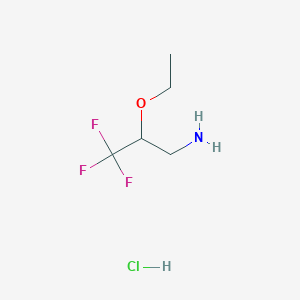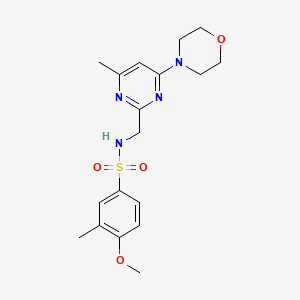![molecular formula C25H23NO5S B2429977 (4-ethoxyphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114852-69-5](/img/structure/B2429977.png)
(4-ethoxyphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzothiazine derivative. Benzothiazines are a class of organic compounds that contain a benzene ring fused to a thiazine ring. The ethoxyphenyl groups suggest the presence of ether and phenyl functional groups. Ethers are a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups. Phenyl groups are a functional group comprised of a ring of 6 carbon atoms, essentially derived from benzene by removal of a hydrogen atom .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a benzothiazine core with two ethoxyphenyl groups attached. The “1,1-dioxido” indicates the presence of two oxygen atoms, likely in the form of sulfoxide or sulfone groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The ether groups might undergo reactions typical for ethers, such as cleavage by strong acids. The benzothiazine core might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors influencing these properties could include the size and shape of the molecule, the functional groups present, and the overall charge distribution .Scientific Research Applications
Organic Ultraviolet Filters (OUVFs)
(4-ethoxyphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone may share structural similarities with certain Organic Ultraviolet Filters (OUVFs), which are used in personal care products like sunscreens and certain plastics. A study by Megan Carve et al. (2020) on OUVFs investigated their toxic effects on marine and freshwater organisms, revealing that derivatives of benzophenones, which may have structural similarities with the compound , are among the most studied. The study also discussed the ecological risks of OUVFs, indicating that certain derivatives pose significant risks in both marine and freshwater environments (Carve et al., 2020).
Reproductive Toxicity of Similar Compounds
A paper by M. Ghazipura et al. (2017) discussed the reproductive toxicity of a similar compound, benzophenone-3 (BP-3), a commonly used UV filter. While this study does not directly address this compound, it provides insight into the potential reproductive toxicity of structurally similar compounds. The study found that high levels of BP-3 exposure could be linked to reproductive toxicity in both humans and animals, suggesting that compounds with similar structures could potentially have similar effects (Ghazipura et al., 2017).
Pharmacological Properties of Similar Compounds
Another study reviewed the chemistry and pharmacology of 7-Methyljuglone (7-MJ), a naphthoquinone, which is a class of phenolic compounds derived from naphthalene. Although this compound is not the same as this compound, the study on 7-MJ may offer insight into the pharmacological properties and potential applications of structurally related compounds. The study highlighted various pharmacological activities of 7-MJ, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities (Mbaveng & Kuete, 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(4-ethoxyphenyl)-[4-(4-ethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-3-30-20-13-9-18(10-14-20)25(27)24-17-26(19-11-15-21(16-12-19)31-4-2)22-7-5-6-8-23(22)32(24,28)29/h5-17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWDMBFFYVULMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[2-(thiophen-3-yl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2429897.png)
![4-[7-(4-Fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B2429898.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2429902.png)

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(1H-1,2,4-triazol-5-yl)methanone](/img/structure/B2429905.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2429909.png)
![(Z)-2-(ethylsulfonyl)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2429910.png)
![4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B2429912.png)
![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2429914.png)


![3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2429917.png)